

Ziprasidone N-Oxide-d8: Technical Monograph & Bioanalytical Application

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ziprasidone N-Oxide-d8

Cat. No.: B1160076

[Get Quote](#)

Executive Summary

Ziprasidone N-Oxide-d8 is the stable isotope-labeled analog of Ziprasidone N-oxide, a minor oxidative metabolite of the atypical antipsychotic Ziprasidone. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalytical assays to quantify the N-oxide metabolite in biological matrices (plasma, urine).

By incorporating eight deuterium atoms (

) into the piperazine ring, this compound creates a mass shift of +8 Da relative to the unlabeled metabolite. This shift prevents signal interference (cross-talk) while maintaining chromatographic behavior nearly identical to the analyte, ensuring precise correction for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structural Characterization

Nomenclature and Identifiers

Property	Detail
Chemical Name	5-[2-[4-(1,2-benzisothiazol-3-yl)-1-oxido-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Common Name	Ziprasidone N-Oxide-d8
Parent Drug	Ziprasidone (Geodon, Zeldox)
Metabolite Type	Phase I Oxidative Metabolite (N-Oxidation)
Molecular Formula	
Molecular Weight	~437.0 g/mol (approximate, based on isotope enrichment)
Unlabeled CAS	188797-76-4 (Ziprasidone N-Oxide)
Parent d8 CAS	1126745-58-1 (Ziprasidone-d8)

Structural Logic

The molecule consists of the core Ziprasidone structure with two modifications:

- N-Oxidation: An oxygen atom is coordinate-covalently bonded to the -nitrogen of the piperazine ring.
- Deuteration: Eight hydrogen atoms on the piperazine ring are replaced by deuterium ().

Structural Diagram (Graphviz):

Caption: Structural segmentation of **Ziprasidone N-Oxide-d8** highlighting the specific sites of isotopic labeling and metabolic oxidation.

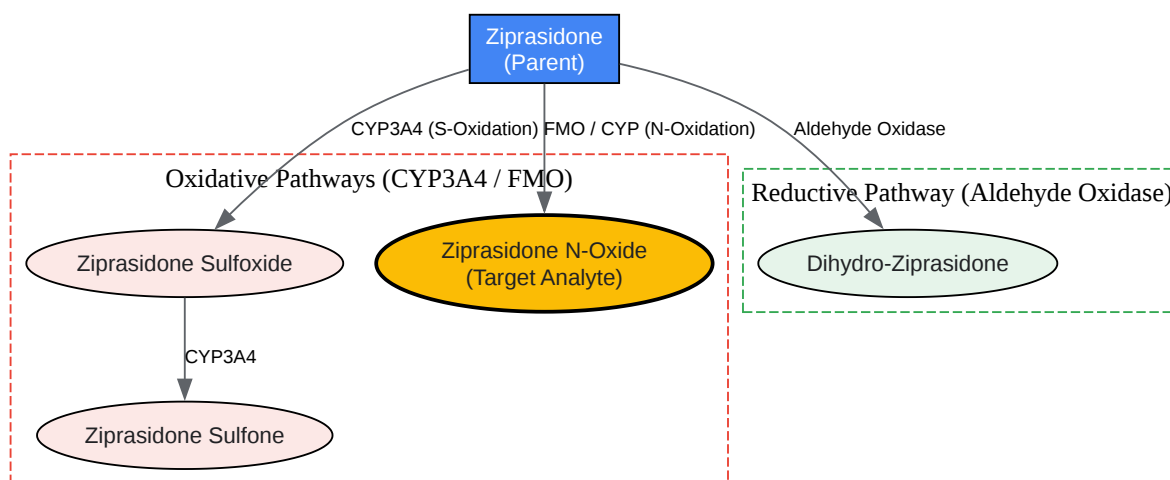
Metabolic Context & Formation

Understanding the formation of Ziprasidone N-oxide is critical for determining when to assay for it. Ziprasidone is extensively metabolized in humans, with less than 5% excreted unchanged.[1][2][3][4][5]

Metabolic Pathways[8]

- Major Pathway (Reduction): Mediated by Aldehyde Oxidase (AO), reducing the benzisothiazole ring.
- Secondary Pathway (Oxidation): Mediated by CYP3A4, producing Ziprasidone Sulfoxide and Sulfone.
- Minor Pathway (N-Oxidation): Formation of Ziprasidone N-oxide. While less dominant than S-oxidation, N-oxides are potential reactive metabolites and are monitored during comprehensive DMPK (Drug Metabolism and Pharmacokinetics) studies to ensure safety and mass balance.

Pathway Diagram:



[Click to download full resolution via product page](#)

Caption: Metabolic fate of Ziprasidone.[6][5][7] The N-oxide is a minor oxidative metabolite distinct from the major S-oxidation and reduction pathways.

Bioanalytical Application (LC-MS/MS)

The primary utility of **Ziprasidone N-Oxide-d8** is to serve as the internal standard for quantifying Ziprasidone N-oxide in human plasma.[8]

Why "d8" and not "d3" or "d4"?

- **Mass Shift (+8 Da):** A shift of +8 Da is optimal to prevent isotopic overlap. Naturally occurring isotopes (C13, S34) of the analyte can contribute signal to the IS channel if the mass difference is too small (e.g., +1 or +2 Da).
- **Stability:** Deuterium on the piperazine ring is chemically stable and does not undergo exchange with solvent protons, unlike deuterium on acidic positions (e.g., -OH, -NH).

Experimental Protocol: Quantification in Plasma

This protocol outlines a validated approach for extracting and quantifying the metabolite using the d8-IS.[8]

A. Reagents & Preparation

- **Stock Solutions:** Dissolve **Ziprasidone N-Oxide-d8** in Methanol/DMSO (50:50) to 1 mg/mL.
- **Working IS Solution:** Dilute stock to 50 ng/mL in 50% Methanol.
- **Matrix:** Human Plasma (EDTA).

B. Sample Extraction (Liquid-Liquid Extraction)

Self-Validating Step: LLE is preferred over protein precipitation to remove phospholipids that cause matrix effects.

- **Aliquot:** Transfer 100 µL plasma to a glass tube.
- **IS Addition:** Add 20 µL of **Ziprasidone N-Oxide-d8** working solution. Vortex.

- Buffer: Add 100 μ L of 0.1 M Sodium Carbonate () to basify (pH > 9). Rationale: Ziprasidone is a base; high pH ensures it is uncharged and extractable into organic solvent.
- Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Shake for 10 min.
- Separation: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice bath) and decant the organic layer.
- Reconstitution: Evaporate MTBE under nitrogen at 40°C. Reconstitute in 200 μ L Mobile Phase.

C. LC-MS/MS Parameters

- Column:
Reverse Phase (e.g., Waters XBridge, 3.5 μ m, 2.1 x 50 mm).
- Mobile Phase:
 - A: 5 mM Ammonium Acetate in Water (pH 4.5).
 - B: Acetonitrile.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Gradient: 30% B to 90% B over 3 minutes.
- Detection: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Rationale
Ziprasidone N-Oxide	429.1 ()	194.0	25	Cleavage of oxindole-ethyl moiety
Ziprasidone N-Oxide-d8	437.1 ()	194.0	25	Label is on piperazine; fragment is unlabeled*

Note on Fragmentation: The common fragment at

194 typically corresponds to the chloro-oxindole-ethyl moiety. Since the

label is on the piperazine ring, the fragment ion (

194) often remains unlabeled for both the analyte and the IS. This is acceptable as long as the precursor ions (429 vs 437) are resolved.

Stability & Handling

- Light Sensitivity: Ziprasidone and its N-oxide are photosensitive. Protect from light during all steps (use amber glassware).
- N-Oxide Thermal Instability: N-oxides can thermally degrade (de-oxygenate) back to the parent amine in the source of the mass spectrometer if temperatures are too high.
 - Mitigation: Keep the ESI source temperature moderate (<400°C) and monitor for in-source fragmentation (conversion of 429 -> 413).
- Storage: -20°C or lower, dry powder. Solutions stable for 1 month at -20°C.

References

- Beedham, C. et al. (2003). "Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications." British Journal of Clinical Pharmacology. [Link](#)

- Prakash, C. et al. (1997). "Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats." Drug Metabolism and Disposition. [Link](#)
- BenchChem. (2025).[9][11] "Ziprasidone-d8 Internal Standard Application Note." BenchChem Technical Library. [Link](#)
- FDA. (2014).[2] "Geodon (Ziprasidone HCl) Prescribing Information." U.S. Food and Drug Administration.[8] [Link](#)
- Aravagiri, M. et al. (2007). "Determination of ziprasidone in human plasma by LC-MS/MS." Journal of Chromatography B. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. ClinPGx [clinpgx.org]
2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
3. accessdata.fda.gov [accessdata.fda.gov]
4. ebmconsult.com [ebmconsult.com]
5. mdpi.com [mdpi.com]
6. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
8. jocpr.com [jocpr.com]
9. pdf.benchchem.com [pdf.benchchem.com]
10. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- [11. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Ziprasidone N-Oxide-d8: Technical Monograph & Bioanalytical Application]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1160076#what-is-ziprasidone-n-oxide-d8\]](https://www.benchchem.com/product/b1160076#what-is-ziprasidone-n-oxide-d8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com